molecular formula C29H34N2O2 B10884874 2-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-1,2,3,4-tetrahydroisoquinoline

2-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B10884874
M. Wt: 442.6 g/mol
InChI Key: XQWPPHISSMSWKL-UHFFFAOYSA-N
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Description

2-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a benzyloxy and methoxy group attached to a benzyl piperidyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common method involves the initial formation of the tetrahydroisoquinoline core, followed by the introduction of the benzyloxy and methoxy groups through nucleophilic substitution reactions. The piperidyl moiety is then introduced via reductive amination or similar reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as chromatography and recrystallization are employed to purify the final compound.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
  • 4-Benzyloxy-3-methoxybenzaldehyde
  • 1-(2-Hydroxyethoxy)methyl-5-(3-benzyloxybenzyl)-6

Uniqueness: 2-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzyloxy and methoxy groups, along with the tetrahydroisoquinoline core, makes it a valuable compound for various research applications.

Properties

Molecular Formula

C29H34N2O2

Molecular Weight

442.6 g/mol

IUPAC Name

2-[1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperidin-4-yl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C29H34N2O2/c1-32-28-12-11-24(19-29(28)33-22-23-7-3-2-4-8-23)20-30-16-14-27(15-17-30)31-18-13-25-9-5-6-10-26(25)21-31/h2-12,19,27H,13-18,20-22H2,1H3

InChI Key

XQWPPHISSMSWKL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCC4=CC=CC=C4C3)OCC5=CC=CC=C5

Origin of Product

United States

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